3-(3,4-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine
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Description
3-(3,4-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine, also known as compound 1, is a novel small molecule that has gained attention in recent years for its potential therapeutic applications. In
Scientific Research Applications
CNS and Antioxidant Properties
Research has explored derivatives of isothiazolopyridine, leading to compounds like 3-(3,4-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine, which have shown potential in pharmacological central nervous system (CNS) screening. These compounds exhibited analgesic action in animal models and some also demonstrated moderate antioxidant properties in vitro (Malinka et al., 2002).
Anti-inflammatory, Analgesic, and Anticonvulsant Activities
Compounds related to 3-(3,4-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine have been synthesized and tested for anti-inflammatory, analgesic, and anticonvulsant activities. These compounds, derived from visnagin, showed significant biological activities in these areas (El-Sawy et al., 2014).
Antimicrobial Agents
Novel derivatives incorporating sulfonamido moieties have been prepared, targeting antimicrobial applications. These include cyano-5,6-dimethylpyridazin-3-ylthio derivatives, which have been screened for antimicrobial activity, highlighting the potential of such compounds in combating microbial infections (Al-Kamali & Al-Hazmi, 2014).
Antibacterial Agents
Research into chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones synthesized from compounds with similar structures to 3-(3,4-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine has shown promising antibacterial activity. These synthesized compounds were tested and confirmed for their effectiveness against bacterial strains (Solankee & Patel, 2004).
Serotonin Antagonists
Studies on 3-substituted 1-(4-fluorophenyl)-1H-indoles, structurally related to 3-(3,4-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine, have revealed potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds have shown properties of central serotonin antagonism without causing catalepsy, indicating potential use in neuroleptic applications (Perregaard et al., 1992).
Biofilm and MurB Inhibitors
Novel compounds with a piperazine linker have been synthesized, showing significant inhibitory activities against bacterial biofilms and MurB enzymes. These findings suggest potential applications in combating bacterial resistance and infections (Mekky & Sanad, 2020).
Antioxidant and Antitumor Activities
Certain N-substituted-2-amino-1,3,4-thiadiazoles, related to 3-(3,4-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine, have been synthesized and evaluated for antioxidant and antitumor activities. These compounds have shown promising results in cytotoxicity and antioxidant tests, indicating their potential in cancer therapy (Hamama et al., 2013).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-27-17-7-5-15(14-18(17)28-2)16-6-8-19(22-21-16)23-9-11-24(12-10-23)30(25,26)20-4-3-13-29-20/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDWOAIQJAGKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine |
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